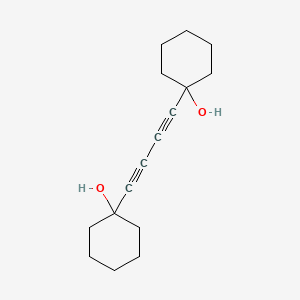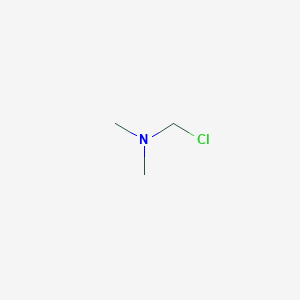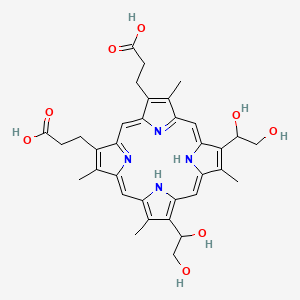
1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiin
Übersicht
Beschreibung
1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne, commonly known as HCBD, is a compound that has been extensively studied for its potential applications in scientific research. HCBD is a highly versatile compound that has been used in a variety of research fields, including biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen: Photopolymerisation
1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiin: wird in biomedizinischen Anwendungen aufgrund seiner Photopolymerisationseigenschaften eingesetzt. Dieser Prozess ist essentiell für die Herstellung von 3D-Hydrogelstrukturen, die Einkapselung von Zellen und die Entwicklung von Medikamentenverabreichungssystemen. Die Verbindung wirkt als Photoinitiator, der für die Einleitung von Polymerisationsprozessen unerlässlich ist, die mit lebenden Zellen kompatibel sind und durch sichtbare, schwache Lichtquellen aktiviert werden können .
Ophthalmologie: Silikon-Hydrogel-Kontaktlinsen
Im Bereich der Ophthalmologie trägt diese Verbindung zur Produktion von Silikon-Hydrogel-Kontaktlinsen bei. Diese Linsen sind so konzipiert, dass sie von Natur aus benetzbar sind, eine hohe Sauerstoffpermeabilität aufweisen und einen optimalen Wassergehalt im Gleichgewicht halten. Die Photopolymerisationsfähigkeit von This compound spielt eine bedeutende Rolle, um die gewünschten Linseneigenschaften wie Formstabilität und niedrigen E-Modul zu erreichen .
Materialwissenschaft: Hydrogelmaterialien
Die Fähigkeit der Verbindung, die Photopolymerisation zu initiieren, wird auch in der Materialwissenschaft angewendet, um Hydrogelmaterialien herzustellen. Diese Materialien werden häufig wegen ihrer einzigartigen Eigenschaften wie Flexibilität, Biokompatibilität und der Fähigkeit, lebende Zellen einzuschließen, eingesetzt. Die Hydrole können für spezifische Anwendungen angepasst werden, darunter Gewebetechnik und regenerative Medizin .
Industrielle Beschichtungen: Lösemittelfreie Farben und Lacke
In industriellen Anwendungen wird This compound bei der Herstellung von lösemittelfreien Farben und Lacken eingesetzt. Die photoinitiierenden Eigenschaften der Verbindung ermöglichen eine schnelle Aushärtung von Beschichtungen, was für die Herstellung dauerhafter und umweltfreundlicher Produkte von Vorteil ist .
Optoelektronik: Lichtinduzierte Polymerisation
Die Verbindung ist ein integraler Bestandteil optoelektronischer Anwendungen, bei denen eine lichtinduzierte Polymerisation erforderlich ist. Dazu gehört die Entwicklung von optischen Fasern, Wellenleitern und anderen Komponenten, die auf präzisen Polymerstrukturen beruhen. Die photoinitiierende Wirkung der Verbindung gewährleistet präzise und effiziente Polymerisationsprozesse .
3D-Druck: Photopolymerharze
Im schnell wachsenden Bereich des 3D-Drucks wird This compound verwendet, um die Aushärtung von Photopolymerharzen einzuleiten. Diese Anwendung ist entscheidend für die Herstellung detaillierter und komplexer 3D-gedruckter Objekte mit hoher Auflösung und struktureller Integrität .
Chemische Synthese: Vernetzungsmittel
Die Verbindung dient als Vernetzungsmittel in der chemischen Synthese, wo sie zur Bildung komplexer Polymernetzwerke beiträgt. Dies ist besonders wichtig bei der Synthese neuer Materialien mit spezifischen mechanischen, thermischen und chemischen Eigenschaften für fortschrittliche Anwendungen .
Umweltwissenschaften: Wasseraufbereitung
Schließlich werden in den Umweltwissenschaften die Photopolymerisationseigenschaften von This compound für Wasseraufbereitungstechnologien untersucht. Die Verbindung könnte möglicherweise zur Herstellung von Polymermatrizen eingesetzt werden, die Schadstoffe aus Wasserquellen aufnehmen und entfernen, wodurch zu saubereren und sichereren Wasserversorgungssystemen beigetragen wird .
Eigenschaften
IUPAC Name |
1-[4-(1-hydroxycyclohexyl)buta-1,3-diynyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c17-15(9-3-1-4-10-15)13-7-8-14-16(18)11-5-2-6-12-16/h17-18H,1-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFBMLTQUHDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC#CC2(CCCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206381 | |
| Record name | Cyclohexanol, 1,1'-butadiynylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5768-10-5 | |
| Record name | 1,1′-(1,3-Butadiyne-1,4-diyl)bis[cyclohexanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5768-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1-hydroxycyclohexyl)butadiyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 1,1'-butadiynylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Butadiynylenedicyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(1-HYDROXYCYCLOHEXYL)-1,3-BUTADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52T9NIS3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1595455.png)



